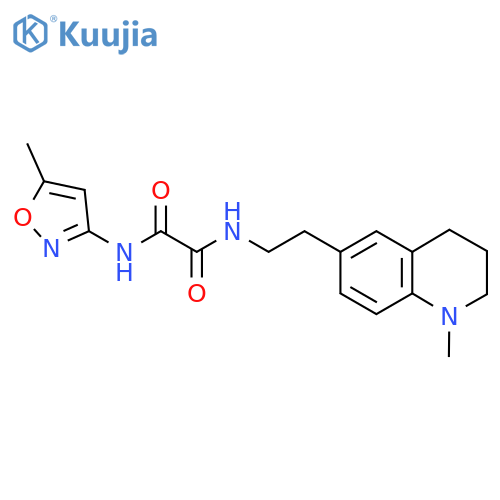

Cas no 946362-85-2 (N'-2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl-N-(5-methyl-1,2-oxazol-3-yl)ethanediamide)

N'-2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl-N-(5-methyl-1,2-oxazol-3-yl)ethanediamide 化学的及び物理的性質

名前と識別子

-

- N'-2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl-N-(5-methyl-1,2-oxazol-3-yl)ethanediamide

- F2271-0300

- AKOS024634923

- N1-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)-N2-(5-methylisoxazol-3-yl)oxalamide

- 946362-85-2

- N'-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]-N-(5-methyl-1,2-oxazol-3-yl)ethanediamide

- N-[2-(1-methyl-3,4-dihydro-2H-quinolin-6-yl)ethyl]-N'-(5-methyl-1,2-oxazol-3-yl)oxamide

-

- インチ: 1S/C18H22N4O3/c1-12-10-16(21-25-12)20-18(24)17(23)19-8-7-13-5-6-15-14(11-13)4-3-9-22(15)2/h5-6,10-11H,3-4,7-9H2,1-2H3,(H,19,23)(H,20,21,24)

- InChIKey: SCCXVDAPEIYVBP-UHFFFAOYSA-N

- ほほえんだ: O=C(C(NC1C=C(C)ON=1)=O)NCCC1C=CC2=C(C=1)CCCN2C

計算された属性

- せいみつぶんしりょう: 342.16919058g/mol

- どういたいしつりょう: 342.16919058g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 5

- 重原子数: 25

- 回転可能化学結合数: 4

- 複雑さ: 487

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 2.5

- トポロジー分子極性表面積: 87.5Ų

N'-2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl-N-(5-methyl-1,2-oxazol-3-yl)ethanediamide 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Life Chemicals | F2271-0300-10μmol |

N'-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]-N-(5-methyl-1,2-oxazol-3-yl)ethanediamide |

946362-85-2 | 90%+ | 10μl |

$69.0 | 2023-05-16 | |

| Life Chemicals | F2271-0300-10mg |

N'-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]-N-(5-methyl-1,2-oxazol-3-yl)ethanediamide |

946362-85-2 | 90%+ | 10mg |

$79.0 | 2023-05-16 | |

| Life Chemicals | F2271-0300-75mg |

N'-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]-N-(5-methyl-1,2-oxazol-3-yl)ethanediamide |

946362-85-2 | 90%+ | 75mg |

$208.0 | 2023-05-16 | |

| Life Chemicals | F2271-0300-50mg |

N'-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]-N-(5-methyl-1,2-oxazol-3-yl)ethanediamide |

946362-85-2 | 90%+ | 50mg |

$160.0 | 2023-05-16 | |

| Life Chemicals | F2271-0300-20μmol |

N'-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]-N-(5-methyl-1,2-oxazol-3-yl)ethanediamide |

946362-85-2 | 90%+ | 20μl |

$79.0 | 2023-05-16 | |

| Life Chemicals | F2271-0300-1mg |

N'-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]-N-(5-methyl-1,2-oxazol-3-yl)ethanediamide |

946362-85-2 | 90%+ | 1mg |

$54.0 | 2023-05-16 | |

| Life Chemicals | F2271-0300-2μmol |

N'-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]-N-(5-methyl-1,2-oxazol-3-yl)ethanediamide |

946362-85-2 | 90%+ | 2μl |

$57.0 | 2023-05-16 | |

| Life Chemicals | F2271-0300-25mg |

N'-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]-N-(5-methyl-1,2-oxazol-3-yl)ethanediamide |

946362-85-2 | 90%+ | 25mg |

$109.0 | 2023-05-16 | |

| Life Chemicals | F2271-0300-5mg |

N'-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]-N-(5-methyl-1,2-oxazol-3-yl)ethanediamide |

946362-85-2 | 90%+ | 5mg |

$69.0 | 2023-05-16 | |

| Life Chemicals | F2271-0300-30mg |

N'-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]-N-(5-methyl-1,2-oxazol-3-yl)ethanediamide |

946362-85-2 | 90%+ | 30mg |

$119.0 | 2023-05-16 |

N'-2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl-N-(5-methyl-1,2-oxazol-3-yl)ethanediamide 関連文献

-

Wei Wang,Tao Yan,Shibin Cui,Jun Wan Chem. Commun., 2012,48, 10228-10230

-

Zhong Wei Jiang,Ting Ting Zhao,Shu Jun Zhen,Chun Mei Li,Yuan Fang Li J. Mater. Chem. A, 2021,9, 9301-9306

-

Haipeng Guo,Yuyang Hou,Jun Wang,Lijun Fu,Jun Chen,Huakun Liu,Jiazhao Wang J. Mater. Chem. A, 2017,5, 14673-14681

-

Carmine Coluccini,Dario Pasini,Angelo Taglietti Dalton Trans., 2007, 1588-1592

-

Shuqian Zhang,Yang Yuan,Wang Zhang,Fang Song,Jinghan Li,Qinglei Liu,Jiajun Gu,Di Zhang J. Mater. Chem. A, 2021,9, 17985-17993

-

Juan-Ramón Jiménez,Akira Sugahara,Masashi Okubo,Atsuo Yamada,Lise-Marie Chamoreau,Laurent Lisnard,Rodrigue Lescouëzec Chem. Commun., 2018,54, 5189-5192

-

Lucy Cooper,Tania Hidalgo,Martin Gorman,Tamara Lozano-Fernández,Rosana Simón-Vázquez,Camille Olivier,Nathalie Guillou,Christian Serre,Charlotte Martineau,Francis Taulelle,Daiane Damasceno-Borges,Guillaume Maurin,África González-Fernández,Patricia Horcajada,Thomas Devic Chem. Commun., 2015,51, 5848-5851

-

J. F. Galisteo-López,M. Ibisate,A. Muñoz,C. López J. Mater. Chem. C, 2015,3, 3999-4006

-

Maxime Martinez,François Coppens,Nadine Halberstadt Phys. Chem. Chem. Phys., 2019,21, 3626-3636

N'-2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl-N-(5-methyl-1,2-oxazol-3-yl)ethanediamideに関する追加情報

Introduction to N'-2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl-N-(5-methyl-1,2-oxazol-3-yl)ethanediamide (CAS No. 946362-85-2)

N'-2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl-N-(5-methyl-1,2-oxazol-3-yl)ethanediamide is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry due to its unique structural features and potential biological activities. This compound, identified by the CAS number 946362-85-2, represents a fusion of heterocyclic scaffolds that are widely recognized for their pharmacological significance. The presence of both 1-methyl-1,2,3,4-tetrahydroquinolin-6-yl and 5-methyl-1,2-oxazol-3-yl moieties in its molecular structure suggests a multifaceted interaction with biological targets, making it a promising candidate for further investigation in drug discovery.

The compound's architecture is characterized by an ethanediamide linkage connecting the two functional groups. This type of molecular framework is often employed in the design of bioactive molecules due to its ability to facilitate optimal spatial orientation and enhance binding affinity. The ethanediamide moiety not only contributes to the compound's solubility but also serves as a hinge point for structural flexibility, allowing for conformational adjustments that may improve interactions with biological receptors.

In recent years, there has been a surge in research focusing on the development of novel therapeutic agents derived from tetrahydroquinoline and oxazole derivatives. These heterocycles have demonstrated remarkable efficacy in various pharmacological applications, including antiviral, anti-inflammatory, and anticancer therapies. The specific combination of 1-methyl-1,2,3,4-tetrahydroquinolin-6-yl and 5-methyl-1,2-oxazol-3-yl in N'-2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl-N-(5-methyl-1,2-oxazol-3-yl)ethanediamide positions it as a potential lead compound for further medicinal chemistry exploration.

The synthesis of this compound involves multi-step organic transformations that require precise control over reaction conditions to ensure high yield and purity. Key synthetic strategies may include nucleophilic substitution reactions, cyclization processes, and protection-deprotection techniques to establish the desired functional groups. Advanced spectroscopic methods such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS) are essential for confirming the structural integrity of the compound at each synthetic stage.

The pharmacological profile of N'-2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl-N-(5-methyl-1,2-oxyzol)-3-y!lethanediamide is currently under investigation in several preclinical studies. Preliminary findings suggest that this compound exhibits promising activity against certain disease models by modulating key biological pathways. For instance, its interaction with enzymes or receptors involved in cellular signaling could lead to therapeutic benefits in conditions such as neurodegeneration or autoimmune disorders. The oxazole ring particularly is known for its ability to engage with biological targets in a manner that promotes favorable pharmacokinetic properties.

The potential applications of this compound extend beyond traditional pharmaceutical uses. Its unique structural features make it an attractive scaffold for developing novel materials with specialized functions. For example, researchers are exploring its utility in designing smart polymers or functional coatings that can respond to specific environmental stimuli. This interdisciplinary approach highlights the versatility of N'-2-(1-methyl-l , 2 , 3 , 4 - tetrahydroquinolin - 6 - yl ) eth y l - N - ( 5 - me th y l - 1 , 2 - o x az ol - 3 - y l ) eth aned i am ide as a versatile building block in synthetic chemistry.

In conclusion, N '- 2 - ( l - me th y l - l , 2 , 3 , 4 - te tra hy droqui no lin - 6 - yl ) eth y l - N - ( 5 - me th y l - l , 2 - o x az ol - 3 - y l ) e thaned i am ide ( C A S No . & lt ; s t r o n g & gt ; 94636285 & lt; / s t r o n g & gt ; ) is a structurally complex and biologically intriguing molecule with significant potential in pharmaceutical and materials science applications . Its unique combination of heterocyclic moieties offers a rich foundation for further chemical manipulation and biological evaluation . As research continues to uncover new insights into its mechanisms of action, this compound is poised to make substantial contributions to the advancement of modern medicine and materials engineering .

946362-85-2 (N'-2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl-N-(5-methyl-1,2-oxazol-3-yl)ethanediamide) 関連製品

- 1261821-32-2(2-Chloro-2'-(difluoromethyl)-3'-iodopropiophenone)

- 1190309-88-6(7-Bromo-3-chloro-1H-pyrrolo[2,3-c]pyridine)

- 1057856-28-6(4-fluoro-2-methylbutan-2-amine)

- 2171490-27-8(1-5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pyridine-2-carbonylazetidine-2-carboxylic acid)

- 2228793-20-0(5-2-(methylamino)ethylthiophene-3-carbonitrile)

- 2187426-37-3((1R,4R,5R)-1-Phenylbicyclo[2.1.1]hexane-5-carboxylic acid)

- 329906-02-7(N-(4-Chlorophenyl)-4-(trifluoroMethyl)benzaMide, 97%)

- 2640935-47-1(9-methyl-6-5-(oxane-2-carbonyl)-octahydropyrrolo3,4-cpyrrol-2-yl-9H-purine)

- 61-31-4(Sodium 2-(naphthalen-1-yl)acetate)

- 2138293-35-1(2-Quinolinecarboxylic acid, 6-bromo-3,4-dimethyl-)